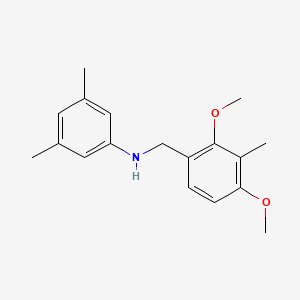
ethyl (2-bromo-4-formylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-bromo-4-formylphenoxy)acetate, also known as ethyl bromoformylphenoxyacetate, is a chemical compound that is widely used in scientific research. It is a white to off-white crystalline powder with a molecular weight of 329.17 g/mol. This compound has various applications in the field of organic synthesis, medicinal chemistry, and drug discovery.
Mécanisme D'action
The mechanism of action of ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate is not well-understood. However, it is believed that the compound acts as a nucleophile in various reactions, which leads to the formation of new organic compounds. The presence of the bromine atom in the molecule also makes it a good leaving group, which facilitates the reaction with other compounds.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of this compound (2-bromo-4-formylphenoxy)acetate. However, the organic compounds synthesized using this compound have been reported to possess various biological activities, as mentioned earlier.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate in lab experiments are its high purity, easy availability, and well-established synthesis method. However, the limitations include its potential toxicity and the need for proper handling and disposal.
Orientations Futures
There are several future directions for the use of ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate in scientific research. One potential direction is the synthesis of new benzofuran derivatives with improved biological activities. Another direction is the synthesis of pyrazole derivatives with novel structures and biological activities. Furthermore, the use of this compound (2-bromo-4-formylphenoxy)acetate in the synthesis of chalcone derivatives with improved antioxidant and anti-inflammatory activities is another potential direction for future research. Overall, the potential applications of this compound in organic synthesis and drug discovery make it an important area of research for future investigations.
Méthodes De Synthèse
The synthesis of ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate involves the reaction of 2-bromo-4-hydroxybenzaldehyde with this compound bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl (2-bromo-4-formylphenoxy)acetateformamide or dimthis compound sulfoxide at a suitable temperature and for a specific duration to obtain the desired product. This synthesis method is well-established and has been reported in various scientific literature.
Applications De Recherche Scientifique
Ethyl (2-bromo-4-formylphenoxy)acetate has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of benzofuran derivatives, which have potential biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. This compound is also used in the synthesis of pyrazole derivatives, which have been reported to possess anti-tumor, anti-inflammatory, and anti-diabetic activities. Furthermore, this compound (2-bromo-4-formylphenoxy)acetate has been used in the synthesis of chalcone derivatives, which have potential antioxidant, anti-inflammatory, and anti-tumor properties.
Propriétés
IUPAC Name |
ethyl 2-(2-bromo-4-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-4-3-8(6-13)5-9(10)12/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVGPQDCKAEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B5775392.png)


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5775405.png)
![N-[4-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5775413.png)
![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide](/img/structure/B5775425.png)
![methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinate](/img/structure/B5775426.png)



